molecular formula C16H14N2O4 B322065 1-[(4-Nitrophenoxy)acetyl]indoline

1-[(4-Nitrophenoxy)acetyl]indoline

Cat. No.: B322065
M. Wt: 298.29 g/mol
InChI Key: PYDWFXVLNWXBEL-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenoxy)acetyl]indoline is an indoline derivative featuring a nitrogen-containing bicyclic structure (indoline) substituted at the N1-position with a (4-nitrophenoxy)acetyl group. This group comprises an acetyl chain (CH₂CO) linked to a 4-nitrophenoxy moiety (O-C₆H₄-NO₂), imparting strong electron-withdrawing characteristics due to the nitro group. The compound’s molecular formula is C₁₆H₁₄N₂O₄, with a calculated molecular weight of 298.29 g/mol.

Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(4-nitrophenoxy)ethanone

InChI

InChI=1S/C16H14N2O4/c19-16(17-10-9-12-3-1-2-4-15(12)17)11-22-14-7-5-13(6-8-14)18(20)21/h1-8H,9-11H2

InChI Key

PYDWFXVLNWXBEL-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Indoline Derivatives

Structural and Electronic Differences

The biological, chemical, and physical properties of indoline derivatives are heavily influenced by the substituent at the N1-position. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Indoline Derivatives
Compound Name Substituent Molecular Weight (g/mol) Key Properties Applications/Findings References
1-[(4-Nitrophenoxy)acetyl]indoline (4-Nitrophenoxy)acetyl 298.29 Strong electron-withdrawing nitro group; reduced electron density on indoline. Potential antimicrobial agent (inferred from similar nitro-substituted compounds).
1-[Chloro(phenyl)acetyl]indoline Chloro(phenyl)acetyl 271.75 Moderate electron withdrawal (Cl, phenyl); increased lipophilicity. Intermediate in palladium-catalyzed acetoxylation reactions.
1-[(2-Isopropylphenoxy)acetyl]indoline 2-Isopropylphenoxyacetyl 295.38 Steric hindrance from isopropyl group; moderate electron effects. Building block for glycosylation or catalytic studies.
1-Acetylindoline Acetyl 175.22 Simple electron-donating group; high reactivity. Key intermediate in glycosylation reactions due to enhanced nucleophilicity.
1-(3-Phenylpropanoyl)indoline 3-Phenylpropanoyl 251.33 Hydrophobic phenyl chain; increased logP. Used in dye-sensitized solar cells (DSSCs) for light absorption.

Key Research Findings

Substituent-Driven Reactivity : N1-acyl groups dictate indoline’s reactivity in catalytic processes. Electron-rich derivatives (e.g., acetyl) favor acetoxylation, while electron-deficient systems (e.g., nitro) require optimized conditions .

Biological Activity : Nitro groups enhance antimicrobial potency but may reduce metabolic stability. For example, compound 5g () showed MIC values of 2–8 µg/mL against Staphylococcus aureus, outperforming alkyl-substituted analogues .

Material Science Applications: Indoline derivatives with hydrophobic substituents (e.g., phenylpropanoyl) are effective in DSSCs due to improved light absorption and charge transfer .

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